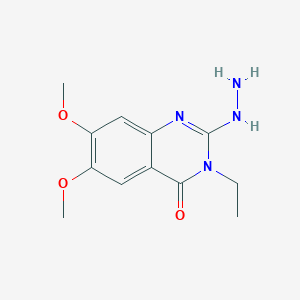

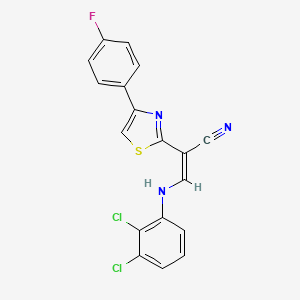

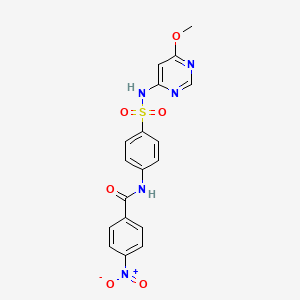

4-(N,N-dimethylsulfamoyl)-N-(6-(methylthio)pyridazin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(N,N-dimethylsulfamoyl)-N-(6-(methylthio)pyridazin-3-yl)benzamide, also known as DMSB, is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of tumors and is associated with tumor growth, invasion, and metastasis. DMSB has been shown to have anti-tumor activity in preclinical studies and is currently being investigated as a potential cancer therapy.

科学的研究の応用

Synthesis and Molecular Docking

4-(N,N-dimethylsulfamoyl)-N-(6-(methylthio)pyridazin-3-yl)benzamide is involved in the synthesis of various novel pyridine and fused pyridine derivatives, demonstrating its utility in creating compounds with potential biological activities. A study elaborates on the preparation of such derivatives, which were further subjected to in silico molecular docking screenings. These compounds displayed moderate to good binding energies on the target protein, indicating their potential in drug design and molecular interaction studies. Moreover, these newly synthesized compounds showed antimicrobial and antioxidant activities, highlighting their significance in medicinal chemistry and pharmacological research (Flefel et al., 2018).

Microwave-Assisted Condensation Reactions

Another application is in facilitating microwave-assisted condensation reactions, contributing to the development of new chemical entities. A specific example includes the reaction of methyl ketones with dimethylformamide dimethylacetal to produce enaminones, which were then used to create various aryl hydrazones and iminoarylhydrazones. This method not only improves the yields of the products but also reduces the reaction times, showcasing the chemical's role in enhancing synthetic methodologies for developing heterocyclic compounds (Al‐Zaydi & Borik, 2007).

Development of Fused Pyrimidinones and Thienopyrimidine Derivatives

The compound also serves as a precursor in the synthesis of fused pyrimidinones and thienopyrimidine derivatives with potential biological activities. These compounds are synthesized through innovative pathways and have shown promising antimicrobial activity, indicating their potential in the discovery of new therapeutic agents (Bhuiyan et al., 2006).

Anti-Influenza Virus Activity

A noteworthy application includes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which have shown remarkable activity against the avian influenza virus. This discovery opens new avenues for the development of antiviral agents, particularly against strains of the influenza virus that pose significant threats to public health (Hebishy et al., 2020).

特性

IUPAC Name |

4-(dimethylsulfamoyl)-N-(6-methylsulfanylpyridazin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-18(2)23(20,21)11-6-4-10(5-7-11)14(19)15-12-8-9-13(22-3)17-16-12/h4-9H,1-3H3,(H,15,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPAJBMDFQAGCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

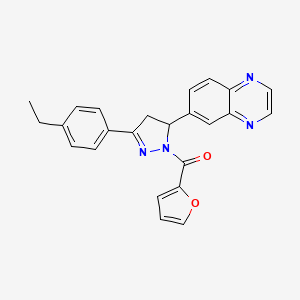

![Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2377587.png)

![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2377588.png)

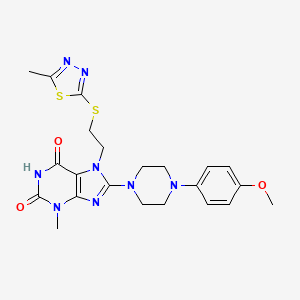

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377592.png)

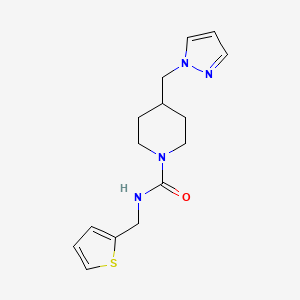

![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)

![2-{[(3-[1,1'-biphenyl]-4-yl-3-oxopropylidene)amino]oxy}-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2377599.png)